molecular formula C20H20N2O5 B4394667 5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-4-isoxazolecarboxamide

5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-4-isoxazolecarboxamide

Cat. No. B4394667
M. Wt: 368.4 g/mol
InChI Key: HZEJUGNCZNSZDO-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-4-isoxazolecarboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer properties by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the normal development and maintenance of tissues. Additionally, this compound has been shown to inhibit the activity of certain enzymes that play a crucial role in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-4-isoxazolecarboxamide has several biochemical and physiological effects. This compound has been shown to reduce the expression of certain proteins that play a crucial role in cancer cell survival and proliferation. Additionally, this compound has been shown to reduce the production of certain pro-inflammatory cytokines that play a role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and further research is needed to explore its full potential. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it challenging to obtain in large quantities.

Future Directions

There are several future directions for the research of 5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-4-isoxazolecarboxamide. One of the significant directions is to explore its potential therapeutic applications further. Additionally, further research is needed to understand the mechanism of action of this compound fully. Furthermore, studies are needed to explore the potential side effects of this compound and its toxicity levels in humans. Finally, researchers can explore the possibility of developing analogs of this compound with improved therapeutic properties.
Conclusion
In conclusion, 5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-4-isoxazolecarboxamide is a chemical compound that has shown promising results in various scientific research studies. This compound has potential therapeutic applications in the treatment of cancer and as an anti-inflammatory agent. Further research is needed to explore its full potential and to understand its mechanism of action fully. Additionally, studies are needed to explore the potential side effects of this compound and its toxicity levels in humans.

Scientific Research Applications

5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-4-isoxazolecarboxamide has shown potential therapeutic applications in various scientific research studies. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent, and studies have shown that it can reduce inflammation in various animal models.

properties

IUPAC Name

5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12-17(18(22-27-12)13-8-6-5-7-9-13)20(23)21-14-10-15(24-2)19(26-4)16(11-14)25-3/h5-11H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEJUGNCZNSZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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